PPAR|A agonist 6

Description

Overview of Peroxisome Proliferator-Activated Receptors (PPARs) and PPARα Isoform Significance

Peroxisome proliferator-activated receptors (PPARs) are a group of ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. mdpi.comnih.gov These receptors play a crucial role in regulating the expression of genes involved in a wide array of physiological processes, including lipid and carbohydrate metabolism, cellular differentiation and development, and inflammation. mdpi.commdpi.comwikipedia.org There are three distinct isotypes of PPARs, each encoded by a separate gene: PPARα, PPARγ, and PPARβ/δ. mdpi.comfrontiersin.org While these isoforms share structural homology, they exhibit different tissue distribution patterns and physiological functions. mdpi.comwikipedia.org

Upon activation by a ligand, such as a fatty acid or a synthetic agonist, PPARs form a heterodimer with the retinoid X receptor (RXR). mdpi.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes, thereby modulating their transcription. frontiersin.orgoncotarget.com

Table 1: Overview of PPAR Isoforms

| Isoform | Primary Tissue Expression | Key Functions |

|---|---|---|

| PPARα | Liver, heart, kidney, muscle, adipose tissue. wikipedia.orgnih.govfrontiersin.org | Regulates fatty acid transport, uptake, and oxidation; involved in ketogenesis. nih.govwikipedia.org |

| PPARγ | Adipose tissue, colon, immune cells. mdpi.comnih.gov | Promotes adipocyte differentiation and triglyceride storage; enhances insulin (B600854) sensitivity. nih.gov |

| PPARβ/δ | Ubiquitously expressed, with higher levels in the brain, adipose tissue, and skin. mdpi.comwikipedia.org | Stimulates fatty acid oxidation, particularly in muscle. ahajournals.org |

The PPARα isoform is of particular significance due to its high expression in tissues with high rates of fatty acid catabolism, such as the liver, heart, and muscle. nih.govfrontiersin.org It functions as a major regulator of lipid metabolism, particularly in the liver. wikipedia.org Activation of PPARα leads to the upregulation of genes involved in fatty acid transport, binding, and both mitochondrial and peroxisomal β-oxidation. wikipedia.org This is a critical adaptive response to conditions of energy deprivation, such as fasting, where PPARα is necessary for ketogenesis. wikipedia.org Furthermore, PPARα activation has been shown to have anti-inflammatory effects by repressing the expression of pro-inflammatory genes. frontiersin.orgfrontiersin.org

Historical Context and Evolution of PPARα Agonist Research

The journey of PPARα agonist research began with the discovery of the first PPAR in 1990. wikipedia.orgwikipedia.org This receptor was identified during investigations into a class of compounds known as peroxisome proliferators, which were observed to increase the number of peroxisomes in rodent liver cells. wikipedia.org These compounds, which include the fibrate class of drugs, were later identified as ligands for PPARα. nih.gov

Initially, research focused on the role of PPARα in mediating the effects of these peroxisome proliferators. ahajournals.org The development of fibrates, such as clofibrate (B1669205), gemfibrozil, and fenofibrate (B1672516), as lipid-lowering drugs predated the actual discovery of their molecular target, PPARα. wikipedia.orgacs.org These early PPARα agonists were primarily used to treat dyslipidemia, a condition characterized by high levels of triglycerides and low levels of high-density lipoprotein (HDL) cholesterol. wikipedia.org

Over time, the understanding of PPARα's role expanded beyond lipid metabolism. Studies revealed its involvement in modulating inflammation and vascular biology. frontiersin.orgahajournals.org This led to the exploration of PPARα agonists for their potential anti-inflammatory and anti-atherogenic properties. ahajournals.org

The evolution of PPARα agonist research has also seen a shift from single-target agonists to the development of dual and pan-PPAR agonists. nih.gov Dual PPARα/γ agonists were designed to combine the lipid-lowering benefits of PPARα activation with the insulin-sensitizing effects of PPARγ activation. nih.gov While some of these dual agonists showed promise in improving both lipid profiles and glycemic control, their development has been hampered by adverse effects. nih.govnih.gov More recently, research has focused on developing selective PPAR modulators and pan-agonists that target all three PPAR isoforms, aiming to address multiple facets of metabolic syndrome with a single therapeutic agent. wikipedia.orgnih.gov

Current Landscape of Academic Inquiry into Experimental PPARα Agonists

The current academic landscape for experimental PPARα agonists is vibrant and multifaceted, driven by the need for more potent and selective compounds with improved therapeutic profiles. acs.orgnih.gov Researchers are actively engaged in the discovery and development of novel PPARα agonists to further investigate the receptor's functions and to provide new candidates for treating metabolic diseases. acs.org

One major area of focus is the development of selective PPARα modulators (SPPARMs). These compounds aim to selectively activate or repress specific downstream pathways of PPARα, thereby maximizing therapeutic benefits while minimizing potential side effects. nih.gov This approach is a departure from the traditional full agonists and reflects a more nuanced understanding of PPARα signaling.

Computational methods, such as virtual screening and molecular docking, are increasingly being employed to identify novel PPARα agonists. acs.org These in silico techniques allow for the rapid screening of large chemical libraries to identify potential lead compounds, which are then subjected to biological evaluation. acs.org For instance, one study successfully identified a novel and selective PPARα agonist, compound A-4, through virtual screening, which was then shown to regulate target genes involved in fatty acid metabolism and inflammation. acs.org

Furthermore, academic inquiry is delving into the therapeutic potential of PPARα agonists in a broader range of diseases beyond metabolic disorders. These include neurodegenerative diseases, inflammatory conditions, and certain types of cancer. nih.govmdpi.comfrontiersin.org For example, studies are investigating the neuroprotective effects of PPARα activation in models of Alzheimer's disease and the anti-inflammatory properties in conditions like inflammatory bowel disease. frontiersin.orgfrontiersin.org

The development of dual and pan-PPAR agonists also continues to be an active area of research. wikipedia.orgmdpi.com While early dual PPARα/γ agonists faced challenges, newer compounds with more balanced activity profiles are being investigated. nih.gov Saroglitazar, a dual PPARα/γ agonist, and elafibranor, a dual PPARα/δ agonist, have seen clinical approval for specific indications, highlighting the continued interest in this multimodal approach. wikipedia.org

Table 2: Selected Experimental and Approved PPAR Agonists

| Compound | Type | Status | Primary Therapeutic Target |

|---|---|---|---|

| Fenofibrate | PPARα Agonist | Approved | Dyslipidemia nih.gov |

| Pemafibrate (B1668597) | Selective PPARα Modulator | Approved | Dyslipidemia acs.org |

| Saroglitazar | Dual PPARα/γ Agonist | Approved | Diabetic Dyslipidemia wikipedia.org |

| Elafibranor | Dual PPARα/δ Agonist | Approved | Primary Biliary Cholangitis wikipedia.org |

| Compound A-4 | Experimental PPARα Agonist | Preclinical | Metabolic Disease acs.org |

| GW501516 | Experimental PPARδ Agonist | Clinical Trials nih.gov | Metabolic Syndrome nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C27H26N2O4 |

|---|---|

Molecular Weight |

442.5 g/mol |

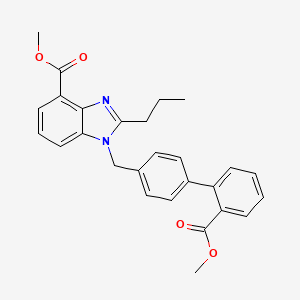

IUPAC Name |

methyl 1-[[4-(2-methoxycarbonylphenyl)phenyl]methyl]-2-propylbenzimidazole-4-carboxylate |

InChI |

InChI=1S/C27H26N2O4/c1-4-8-24-28-25-22(27(31)33-3)11-7-12-23(25)29(24)17-18-13-15-19(16-14-18)20-9-5-6-10-21(20)26(30)32-2/h5-7,9-16H,4,8,17H2,1-3H3 |

InChI Key |

JAKJDNODIONCHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(C=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Fundamental Molecular and Cellular Mechanisms of Pparα Agonist Action

PPARα as a Ligand-Activated Transcription Factor

PPARα belongs to the nuclear receptor superfamily and functions as a key sensor for fatty acids and their derivatives. caymanchem.com Its activation and subsequent regulation of gene expression are governed by a series of well-defined molecular events.

Ligand Binding Domain (LBD) Activation and Conformational Changes

The journey of PPARα activation begins with the binding of a specific agonist to its ligand-binding domain (LBD), located in the C-terminal region of the receptor. frontiersin.org This binding event is not merely a simple docking process; it induces a critical conformational change in the LBD's structure. mdpi.com This structural rearrangement, particularly the stabilization of the activation function 2 (AF-2) helix, is the linchpin for subsequent protein-protein interactions. mdpi.commdpi.com The altered conformation facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes, which are essential for initiating gene transcription. mdpi.comsmw.chsemanticscholar.org

Heterodimerization with Retinoid X Receptors (RXRs)

To become fully functional and capable of binding to DNA, PPARα must form a heterodimer with a retinoid X receptor (RXR). mdpi.comsmw.chnih.gov This partnership is obligatory for most of PPARα's functions. nih.gov The PPARα-RXR heterodimer is the functional unit that recognizes and binds to specific DNA sequences. creative-diagnostics.com While this heterodimer can form in the absence of a PPARα ligand, the binding of an agonist to PPARα significantly enhances its transcriptional activity. oup.com Furthermore, the availability of RXR can be a point of regulation, as it is a common partner for numerous other nuclear receptors, leading to potential competition and cross-talk between signaling pathways. nih.govnih.gov

Peroxisome Proliferator Response Element (PPRE) Binding and Transcriptional Activation (Transactivation)

The activated PPARα-RXRα heterodimer scans the genome for specific DNA sequences known as peroxisome proliferator response elements (PPREs). smw.chpnas.org PPREs are typically composed of a direct repeat of the hexanucleotide sequence AGGTCA, separated by a single nucleotide (DR1). themedicalbiochemistrypage.org The heterodimer binds to the PPRE in a specific orientation, with PPARα typically binding to the 5' half-site and RXRα to the 3' half-site. frontiersin.orgoup.com

Upon binding to the PPRE, the ligand-bound heterodimer recruits a multiprotein coactivator complex. mdpi.com This complex often includes proteins with histone acetyltransferase (HAT) activity, such as CBP/p300 and SRC-1. themedicalbiochemistrypage.orgnih.gov The enzymatic activity of these coactivators modifies the chromatin structure, making the DNA more accessible to the basal transcription machinery, including RNA polymerase II. pnas.orgnih.gov This cascade of events ultimately leads to the transcriptional activation, or transactivation, of target genes involved in processes like fatty acid oxidation and transport. caymanchem.comcreative-diagnostics.com

Table 1: Key Proteins Involved in PPARα Transactivation

| Protein/Element | Function | References |

|---|---|---|

| PPARα | Ligand-activated transcription factor; binds fatty acids and agonists. | caymanchem.com |

| RXRα | Obligatory heterodimerization partner for PPARα. | smw.chnih.gov |

| PPRE | Specific DNA sequence (DR1) in target gene promoters. | smw.chpnas.org |

| CBP/p300 | Coactivator with histone acetyltransferase (HAT) activity. | themedicalbiochemistrypage.orgnih.gov |

| SRC-1 | Steroid receptor coactivator with HAT activity. | themedicalbiochemistrypage.org |

DNA-Independent Transcriptional Repression (Transrepression)

Beyond its role as a direct activator of gene expression, PPARα also possesses the ability to repress the transcription of certain genes, a process known as transrepression. This mechanism is particularly important for the anti-inflammatory effects of PPARα agonists and, crucially, does not require the direct binding of the PPARα-RXR heterodimer to a PPRE on the target gene's promoter. nih.gov

Interference with Proinflammatory Transcription Factor Activity

A primary mechanism of transrepression involves the direct protein-protein interaction between activated PPARα and key proinflammatory transcription factors. frontiersin.org These factors include nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and signal transducer and activator of transcription (STAT) proteins. oup.commdpi.com

By physically interacting with components of these pathways, such as the p65 subunit of NF-κB and the c-Jun subunit of AP-1, PPARα can prevent them from binding to their respective DNA response elements in the promoters of proinflammatory genes. frontiersin.orgnih.govmdpi.com This sequestration effectively blocks the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators. mdpi.comoup.com Studies have shown that this interference is a significant contributor to the anti-inflammatory actions of PPARα activation. frontiersin.orgoup.com For instance, PPARα activation has been demonstrated to inhibit the production of interleukin-6 (IL-6) by sequestering p65 and c-Jun. mdpi.com

Coactivator and Corepressor Modulation

The modulation of coactivator and corepressor availability is another facet of PPARα-mediated transrepression. While the direct interaction model is prominent, competition for limited pools of essential coactivators, such as CREB-binding protein (CBP) and its paralog p300, has also been proposed as a mechanism. nih.govoup.com By sequestering these coactivators, PPARα could indirectly reduce their availability for proinflammatory transcription factors, thereby dampening their activity. However, the exact role and significance of this competitive mechanism can be cell-type and promoter-specific. nih.gov

Furthermore, PPARα can influence the activity of corepressors. For example, it has been shown to interact with the B-cell lymphoma 6 (BCL-6) corepressor, which can also play a role in modulating inflammatory gene expression. nih.gov The interplay between PPARα and these coregulatory proteins adds another layer of complexity to its repressive functions, allowing for fine-tuned control over the inflammatory response.

Table 2: Proinflammatory Transcription Factors and Coregulators Modulated by PPARα

| Factor/Coregulator | Mechanism of Modulation by PPARα | References |

|---|---|---|

| NF-κB (p65) | Direct protein-protein interaction, preventing DNA binding. | frontiersin.orgnih.govmdpi.com |

| AP-1 (c-Jun) | Direct protein-protein interaction, preventing DNA binding. | frontiersin.orgnih.govmdpi.com |

| STAT | Negative regulation of various STAT proteins. | oup.commdpi.com |

| CBP/p300 | Competition for limited pools of these coactivators. | nih.govoup.com |

| BCL-6 | Interaction with this corepressor to modulate gene expression. | nih.gov |

Post-Translational Modifications and Signaling Pathway Crosstalk

The functionality of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is intricately regulated by post-translational modifications (PTMs), which include phosphorylation, SUMOylation, and ubiquitination. nih.govdntb.gov.uamdpi.com These modifications can significantly impact the receptor's stability, its ability to activate gene transcription, and its interactions with other proteins. nih.govdntb.gov.uamdpi.com

Phosphorylation:

Phosphorylation of PPARα, particularly at serine residues 12 and 21 within the N-terminal A/B domain, has been shown to enhance its transcriptional activity. mdpi.comnih.govresearchgate.net This modification is carried out by Mitogen-Activated Protein Kinases (MAPKs) such as p38 and Extracellular signal-regulated kinase 1/2 (ERK1/2), as well as Cyclin-dependent kinase 7 (CDK7). mdpi.comnih.govresearchgate.net The increased activity is thought to result from a reduced interaction with co-repressors like NCoR or an enhanced association with co-activators such as PGC1α. mdpi.comnih.govresearchgate.net In cardiac myocytes, p38 MAPK-mediated phosphorylation of PPARα boosts its ligand-dependent transcriptional activity by increasing its interaction with PGC-1α. nih.gov Conversely, in a rat cardiomyocyte cell line, activation of the ERK-MAPK pathway was found to decrease PPARα activity, highlighting the cell-context dependency of these regulatory mechanisms. nih.gov Glycogen synthase kinase 3 (GSK3) can also phosphorylate PPARα at serine 73, which leads to increased ubiquitination and subsequent degradation of the receptor. oup.com

SUMOylation:

PPARα can also be modified by the attachment of a Small Ubiquitin-like Modifier (SUMO) protein. nih.gov Specifically, SUMO-1 can be attached to lysine (B10760008) 185 in the hinge region of human PPARα. nih.gov This process, facilitated by the E2-conjugating enzyme Ubc9 and the SUMO E3-ligase PIASy, is reduced in the presence of a PPARα ligand. nih.gov SUMOylation at this site has been shown to decrease the trans-activity of PPARα by promoting the recruitment of the nuclear corepressor NCoR. nih.gov In female liver cells, ligand binding can induce SUMOylation at K358, leading to increased binding of NCoR and GA-binding protein α (GABPα), which in turn silences androgen steroid genes. mdpi.com

Ubiquitination:

The stability of the PPARα protein is regulated through the ubiquitin-proteasome system. mdpi.com The E3 ligase MDM2 has been implicated in this process. mdpi.com Furthermore, mono-ubiquitination by the muscle-specific ubiquitin ligase MuRF1 can decrease PPARα activity by causing its export from the nucleus to the cytoplasm in cardiomyocytes. mdpi.com

Crosstalk with Signaling Pathways:

PPARα engages in significant crosstalk with various signaling pathways, most notably the MAPK and JNK pathways. frontiersin.org This interaction often involves the transrepression of pro-inflammatory signaling. frontiersin.org PPARα can physically interact with the p65 subunit of NF-κB and the c-Jun component of the AP-1 complex, thereby inhibiting the expression of genes like IL-6. frontiersin.orgmdpi.com In hepatocytes, activation of the JNK pathway can lead to an increase in the expression of co-repressors that negatively regulate PPARα target gene expression. frontiersin.org Furthermore, PPARα activation can inhibit stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and NF-κB p65 phosphorylation. mdpi.com The interaction between PPARα and other signaling pathways is complex and can be bidirectional, with PPARα activity being modulated by these pathways and vice versa. oup.com

Tissue-Specific Expression and Functional Diversity of PPARα

PPARα is not uniformly distributed throughout the body; its expression and function vary significantly across different tissues and cell types. smw.chehu.eus This tissue-specific expression pattern is a key determinant of its diverse physiological roles.

Hepatic and Cardiac Expression and Regulation

PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver and the heart. oup.comsmw.chahajournals.orgpnas.org In these organs, PPARα is a master regulator of lipid catabolism. smw.chahajournals.org

In the Liver:

The liver exhibits the highest expression of PPARα. smw.chmdpi.com Here, PPARα orchestrates the expression of a wide array of genes involved in fatty acid uptake, mitochondrial and peroxisomal fatty acid oxidation, and ketogenesis. pnas.orgcreative-diagnostics.com Its expression is induced during fasting, a condition that increases the reliance on fatty acids for energy. oup.compnas.org This induction is crucial for the adaptive metabolic response to starvation. pnas.org PPARα also plays a role in cholesterol metabolism and the regulation of lipoprotein levels. creative-diagnostics.com

In the Heart:

The heart also shows high levels of PPARα expression, reflecting its heavy reliance on fatty acids as its primary energy source. oup.comahajournals.orgpnas.org PPARα activates the transcription of genes involved in virtually every step of cardiac myocyte fatty acid utilization, from uptake to mitochondrial oxidation. ahajournals.org In pathological conditions such as cardiac hypertrophy, PPARα expression and activity are diminished, leading to a metabolic shift from fatty acid oxidation to glucose utilization. ahajournals.org

Expression in Vascular Cells (Endothelial Cells, Vascular Smooth Muscle Cells, Macrophages)

PPARα is expressed in various cells within the vascular wall, including endothelial cells, vascular smooth muscle cells (VSMCs), and macrophages. ahajournals.orgmdpi.comnih.govresearchgate.net This expression is critical for its anti-inflammatory and anti-atherogenic properties. ahajournals.org

Endothelial Cells: In endothelial cells, PPARα activation has been shown to interfere with leukocyte recruitment and adhesion, key early steps in the development of atherosclerosis. ahajournals.org It can also inhibit the expression of endothelin-1 (B181129), a potent vasoconstrictor. oup.com

Vascular Smooth Muscle Cells: In VSMCs, PPARα agonists can inhibit the production of inflammatory mediators like IL-6 and prostaglandins. ahajournals.org They also play a role in suppressing the proliferation and migration of these cells. nih.gov

Macrophages: Macrophages within the vascular wall express PPARα, which influences foam cell formation and lipid metabolism. ahajournals.org Activation of PPARα in macrophages can promote cholesterol efflux, a key process in preventing the buildup of atherosclerotic plaques. oup.com

Presence and Role in Immune Cells (Macrophages, Monocytes, T Cells, Microglia)

PPARα is expressed in a variety of immune cells, where it plays a significant role in modulating immune responses and inflammation. oup.comnih.govcore.ac.uk

Macrophages and Monocytes: Both undifferentiated monocytes and differentiated macrophages express PPARα. nih.gov In these cells, PPARα activation can induce apoptosis and has anti-inflammatory effects. nih.gov Macrophage-specific PPARα is important for the anti-inflammatory effects of PPARα agonists. oup.com

T Cells: T lymphocytes also express PPARα, and its activation can antagonize NF-κB signaling, a key pro-inflammatory pathway. nih.gov PPARα expression is higher in CD4+ T cells from males and is influenced by androgen levels. nih.gov

Microglia: As the resident immune cells of the central nervous system, microglia also express PPARα. mdpi.comfrontiersin.org Activation of PPARα in microglia can reduce the production of nitric oxide and has been shown to have therapeutic potential in models of autoimmune diseases of the central nervous system. nih.gov

Distribution and Activity within the Central Nervous System

While initially recognized for its metabolic roles in peripheral tissues, PPARα is also expressed in the central nervous system (CNS), where it is involved in regulating neuronal functions, neuroinflammation, and pain perception. mdpi.comunina.it

In the adult brain, PPARα is found in neurons, astrocytes, and microglia, with the most prominent expression in neurons. mdpi.com Its expression has been noted in brain regions involved in emotion and stress regulation, such as the basal ganglia, amygdala, and prefrontal cortex. frontiersin.org

The functions of PPARα in the CNS are diverse. It is involved in neural cell differentiation, neurogenesis, and neuronal development. mdpi.com Studies in zebrafish have shown that Pparα is essential for the proliferation of neuronal and glial precursors. nih.gov Furthermore, central administration of PPARα agonists has been shown to reduce pain perception and inflammatory hyperalgesia in animal models. unina.it PPARα activation can also modulate complex functions like memory consolidation. mdpi.com

Preclinical Therapeutic Modalities and Mechanistic Insights of Experimental Pparα Agonists

Regulation of Metabolic Homeostasis in Preclinical Models

PPARα is a key regulator of metabolic homeostasis, with significant effects on lipid metabolism, glucose control, and energy balance. mdpi.commdpi.com Its activation by agonists has been shown to modulate various metabolic pathways in preclinical studies.

Fatty Acid Oxidation and Lipid Metabolism Modulation

PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle. oup.com Activation of PPARα by agonists stimulates the expression of genes involved in fatty acid uptake, transport, and β-oxidation in both mitochondria and peroxisomes. unibas.itoup.comresearchgate.net This leads to a reduction in intracellular fatty acid concentrations and subsequently lowers plasma triglyceride levels. nih.gov For instance, studies have shown that PPARα agonists increase the expression of key enzymes like acyl-CoA oxidase and carnitine palmitoyltransferase 1 (CPT1), which are critical for fatty acid degradation. nih.govresearchgate.net The role of PPARα in hepatic fatty acid metabolism is particularly prominent during fasting, and its absence can lead to significant lipid accumulation in the liver (hepatic steatosis). smw.ch

Glucose Homeostasis and Insulin (B600854) Sensitivity Enhancement

Preclinical evidence suggests that PPARα agonists can improve glucose homeostasis and enhance insulin sensitivity. nih.govnih.gov Treatment with PPARα agonists in obese and insulin-resistant animal models has been shown to lower blood glucose and insulin levels. nih.govnih.gov This improvement is thought to be partly due to the enhanced fatty acid oxidation in tissues like the liver and muscle, which reduces lipid accumulation that can interfere with insulin signaling. nih.gov Some studies indicate that PPARα activation can also preserve the function of pancreatic β-cells, which are responsible for insulin production. nih.gov For example, 5,7-dihydroxy-6-geranylflavanone (DGF), a novel PPARα/γ dual agonist, was found to enhance glucose utilization and improve insulin sensitivity, leading to better glucose uptake in muscle cells. spandidos-publications.com

Energy Expenditure and Mitochondrial Biogenesis Pathways

Activation of PPARα has been linked to increased energy expenditure and the promotion of mitochondrial biogenesis. nih.gov Some studies in obese mice have shown that PPARα activation leads to increased energy expenditure and improved insulin sensitivity. nih.gov PPARα agonists can also influence the "browning" of white adipose tissue, a process that increases thermogenesis and energy dissipation. mdpi.comnih.gov Furthermore, PPARα, in conjunction with coactivators like PGC-1α, can regulate the expression of genes involved in mitochondrial function and oxidative metabolism. nih.govmdpi.comucl.ac.uk

Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH) Pathogenesis

Given its central role in hepatic lipid metabolism, PPARα is a key player in the pathogenesis of NAFLD and its more severe form, NASH. unibas.itnih.gov A decrease in hepatic PPARα expression has been associated with the severity of NASH. mdpi.com Agonists of PPARα have shown therapeutic potential in preclinical models of these conditions. For example, the selective PPARα modulator pemafibrate (B1668597) was shown to improve liver pathology in a mouse model of NASH. mdpi.com By promoting fatty acid oxidation and reducing lipid accumulation, PPARα agonists can help alleviate the hepatic steatosis that is a hallmark of NAFLD. unibas.itijbs.com

Anti-inflammatory and Immunomodulatory Effects in Disease Models

Beyond its metabolic functions, PPARα activation exerts significant anti-inflammatory and immunomodulatory effects. nih.govresearchgate.netmdpi.com This has been demonstrated in various preclinical models of inflammatory diseases.

Suppression of Proinflammatory Cytokine and Mediator Production (e.g., TNF-α, IL-1β, IL-6, IFN-γ, IL-12)

A key mechanism of the anti-inflammatory action of PPARα agonists is the suppression of proinflammatory cytokine and mediator production. oup.comnih.govfrontiersin.org Studies have shown that PPARα agonists can inhibit the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) from activated immune cells like microglia and macrophages. oup.comnih.gov For instance, in microglia stimulated with lipopolysaccharide (LPS), PPARα agonists significantly suppressed the production of these inflammatory molecules. nih.gov This suppression is often achieved through the transrepression of key inflammatory transcription factors like NF-κB and AP-1. researchgate.netmdpi.com Furthermore, PPARα agonists have been shown to reduce the production of interferon-gamma (IFN-γ) and IL-12, which are critical for the development of Th1-mediated immune responses. e-century.us

Table 1: Effects of PPARα Agonists on Metabolic Parameters in Preclinical Models

| Parameter | Effect of PPARα Agonist | Mechanism of Action | Key Genes/Proteins Involved |

|---|---|---|---|

| Fatty Acid Oxidation | Increased | Upregulation of genes for fatty acid uptake and degradation. unibas.itoup.comresearchgate.net | CPT1, Acyl-CoA oxidase nih.govresearchgate.net |

| Plasma Triglycerides | Decreased | Enhanced hepatic fatty acid oxidation and reduced VLDL production. nih.gov | - |

| Glucose Levels | Decreased | Improved insulin sensitivity and enhanced glucose utilization. nih.govnih.gov | - |

| Insulin Sensitivity | Increased | Reduced tissue lipid content and preserved β-cell function. nih.govspandidos-publications.com | - |

| Energy Expenditure | Increased | Promotion of thermogenesis and browning of white adipose tissue. mdpi.comnih.gov | - |

| Hepatic Steatosis | Decreased | Increased fatty acid oxidation and reduced lipid accumulation in the liver. unibas.itijbs.com | - |

Table 2: Effects of PPARα Agonists on Proinflammatory Cytokines

| Cytokine | Effect of PPARα Agonist | Cell Type/Model |

|---|---|---|

| TNF-α | Decreased | LPS-stimulated microglia nih.gov, Adipocytes mdpi.com |

| IL-1β | Decreased | LPS-stimulated microglia nih.gov |

| IL-6 | Decreased | LPS-stimulated microglia nih.gov, IL-1 induced production mdpi.com |

| IFN-γ | Decreased | CD8+ T cells e-century.us |

| IL-12 | Decreased | LPS-stimulated microglia nih.gov |

Impact on Leukocyte Adhesion and Infiltration Mechanisms

Activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) has been shown to interfere with the inflammatory cascade, including the crucial steps of leukocyte adhesion and infiltration into tissues. Research indicates that PPARα agonists can suppress the expression of adhesion molecules on endothelial cells, which are vital for the recruitment of leukocytes to sites of inflammation. smw.ch

In the context of vascular inflammation, PPARα activation limits the inflammatory response of endothelial cells by inhibiting pro-inflammatory signaling pathways. karger.com This contributes to the anti-atherogenic action of PPARα agonists. karger.com For instance, PPARα activators have been demonstrated to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key molecule in mediating the adhesion of mononuclear leukocytes to the vascular endothelium. ahajournals.org This process is an initial step in the development of atherosclerosis. ahajournals.org

Furthermore, studies using mouse models have shown that a deficiency in PPARα leads to a prolonged inflammatory response. karger.comnih.gov In a model of liver-specific PPARα expression, activation by an agonist resulted in lower circulating levels of pro-inflammatory cytokines, which had a distal effect of decreasing the expression of adhesion molecules in the aorta. nih.gov This highlights the systemic anti-inflammatory effects of PPARα activation that extend to the vascular wall. nih.gov

In diabetic retinopathy models, a PPARα agonist was found to decrease the number of leukocytes adhering to retinal vasculature. researchgate.net This effect is significant as increased inflammatory factors in diabetic conditions contribute to leukocyte adhesion and subsequent breakdown of the blood-retinal barrier. arvojournals.org The anti-inflammatory effect of PPARα in this context is attributed to the suppression of Intercellular Adhesion Molecule-1 (ICAM-1), among other inflammatory markers. arvojournals.org

Similarly, in models of neuroinflammation, PPARα agonists have demonstrated the ability to reduce the infiltration of immune cells into the central nervous system (CNS). nih.gov For example, the PPARα agonist fenofibrate (B1672516) was shown to reduce brain edema and ICAM-1 expression following traumatic brain injury in rats. nih.gov

Table 1: Effects of PPARα Agonists on Leukocyte Adhesion and Infiltration

| Model System | PPARα Agonist Studied | Key Findings | Reference |

|---|---|---|---|

| Human Endothelial Cells | Generic PPARα activators | Inhibited cytokine-induced VCAM-1 expression. | oup.com |

| Diabetic Rat Retina | Y-0452 | Attenuated the increase of adherent leukocytes in retinal vasculature. | arvojournals.org |

| Oxygen-Induced Retinopathy (OIR) Mice | Y-0452 | Reduced adherent leukocytes in the retinal vasculature. | arvojournals.org |

| Liver-Specific PPARα-Expressing Mice | Fenofibrate | Decreased expression of adhesion molecules in the aorta. | nih.gov |

| Traumatic Brain Injury (Rat Model) | Fenofibrate | Reduced ICAM-1 expression and brain edema. | nih.gov |

Modulation of Acute Phase Response Markers

The acute phase response (APR) is a systemic reaction to inflammation, infection, or tissue injury, primarily regulated by the liver. nih.govnih.gov PPARα has been identified as a significant modulator of this response. researchgate.neta-z.lu

Interleukin-6 (IL-6) is a primary inducer of APR gene expression. a-z.luahajournals.org Studies have demonstrated that chronic treatment with the PPARα agonist fenofibrate can completely prevent the IL-6-induced expression of positive APR genes, such as fibrinogen-α, -β, -γ, haptoglobulin, and serum amyloid A, in wild-type mice. a-z.luahajournals.org Conversely, it also prevents the IL-6-induced suppression of the negative APR gene, major urinary protein. a-z.luahajournals.org This effect is not merely a delay but a direct suppression at the transcriptional level. a-z.lu

The mechanisms underlying this global suppression of the APR by PPARα activation are twofold. Firstly, PPARα activation down-regulates the IL-6 receptor components gp80 and gp130 in the liver. a-z.luahajournals.org This leads to reduced phosphorylation and activation of the downstream transcription factors STAT3 and c-Jun, which are crucial for transducing the IL-6 signal. a-z.luahajournals.org Secondly, PPARα reduces the basal expression of the transcription factors CCAAT enhancer-binding protein-α, -β, and -δ, which are responsible for the immediate and sustained transcription of APR genes. a-z.luahajournals.org

Furthermore, PPARα activation has been shown to regulate the hepatic APR stimulated by Interleukin-1 (IL-1). nih.govnih.gov In liver-specific PPARα-expressing mice, fenofibrate treatment inhibited the IL-1-mediated APR. nih.govnih.gov It also prevented the IL-1-stimulated expression of secondary wave cytokines like IL-6 in the liver. nih.govnih.gov In a broader inflammation/infection model using lipopolysaccharide, these mice displayed lower circulating levels of TNF, IL-1, and IL-6. nih.govnih.gov

Table 2: Modulation of Acute Phase Response by PPARα Agonists

| Agonist | Model | Key Markers Modulated | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Fenofibrate | Wild-type mice | ↓ Fibrinogen-α, -β, -γ, Haptoglobulin, Serum Amyloid A; ↑ Major Urinary Protein | Down-regulation of IL-6 receptor components (gp80, gp130); Reduced expression of C/EBP-α, -β, -δ. | a-z.luahajournals.org |

| Fenofibrate | Liver-specific PPARα-expressing mice | Inhibition of IL-1 and IL-6 mediated APR; ↓ circulating TNF, IL-1, IL-6. | Prevention of IL-1-stimulated IL-6 expression in the liver. | nih.govnih.gov |

Role in Vascular Inflammation and Atherogenesis Pathways

PPARα plays a crucial role in mitigating vascular inflammation and the development of atherosclerosis. nih.gov Its activation exerts anti-inflammatory effects within the vascular wall and the liver. nih.gov The absence of PPARα in mice results in a prolonged and exacerbated inflammatory response to stimuli like lipopolysaccharide. nih.gov

PPARα agonists have been shown to reduce the plasma concentrations of several pro-inflammatory cytokines, including TNFα, interferon (IFN)-γ, and IL-6. nih.gov They also inhibit the IL-1β induced expression of cyclooxygenase (COX)-2 in smooth muscle cells by interfering with the NFκB and AP-1 pathways. nih.gov COX-2 is a key enzyme in the production of inflammatory mediators and its expression is increased in atherosclerotic plaques. nih.gov

In endothelial cells, PPARα activators enhance the expression of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) release, which has vasoprotective effects. smw.ch They also diminish the expression of endothelin-1 (B181129), a regulator of vascular tone and smooth muscle cell proliferation. smw.ch Furthermore, PPARα agonists inhibit the expression of VCAM-1 in human endothelial cells, a critical step in the recruitment of monocytes to the vessel wall. nih.gov

Within macrophages, PPARα activation is involved in controlling lipid homeostasis and inhibiting foam cell formation. smw.ch PPARα agonists also reduce the expression of tissue factor and matrix metalloproteinases in monocytes and macrophages, which can potentially modify the stability and thrombogenicity of atherosclerotic lesions. smw.ch In T lymphocytes, activators of PPARα limit the expression of deleterious Th1-cytokines like IFN-γ and IL-2, which are key drivers of vessel wall inflammation. smw.ch

Table 3: Effects of PPARα Activation in Vascular Inflammation and Atherosclerosis

| Cellular Target | Effect of PPARα Activation | Key Molecules/Pathways Involved | Reference |

|---|---|---|---|

| Endothelial Cells | Reduces expression of adhesion molecules; enhances NO release; decreases endothelin-1 expression. | VCAM-1, eNOS, Endothelin-1 | smw.chnih.gov |

| Smooth Muscle Cells | Inhibits expression of pro-inflammatory enzymes. | COX-2, NFκB, AP-1 | nih.gov |

| Macrophages/Monocytes | Reduces foam cell formation; decreases expression of pro-thrombotic and matrix-degrading enzymes. | Tissue Factor, MMPs | smw.ch |

| T Lymphocytes | Limits expression of pro-inflammatory cytokines. | IFN-γ, IL-2 | smw.ch |

Neurobiological and Behavioral Research Applications

The presence of PPARα in various brain regions, including the cerebellum, medulla oblongata, hypothalamus, and cerebral cortex, suggests its involvement in neurological functions. nih.gov

Neuroprotective Effects and Neuroinflammation Pathways (e.g., Alzheimer's Disease Models)

In the context of Alzheimer's disease (AD), PPARα agonists have shown potential neuroprotective effects. researchgate.netacs.org In vitro studies have demonstrated that a PPARα agonist can inhibit the expression of tumor necrosis factor α (TNF-α) and interleukin-6 (IL-6) stimulated by amyloid-beta (Aβ). researchgate.net

Preclinical studies using AD mouse models have provided further evidence. The PPARα agonist GW7647 was found to reduce the Aβ burden and improve cognitive deficits in APP/PS1 mice. mdpi.com This was associated with a decrease in the levels of pro-inflammatory cytokines IL-1β, TNF-α, and IL-6 in the brain. mdpi.com The mechanism appears to involve the activation of GPx4, which helps to reverse oxidative stress. mdpi.com Another PPAR-α agonist, fenofibrate, has been reported to decrease amyloid beta pathology in the hippocampus and cortex of an AD mouse model, potentially through the regulation of autophagy. alliedacademies.org This was accompanied by a reduction in anxiety symptoms and memory alterations. alliedacademies.org

Furthermore, research indicates that PPARα activation can regulate neuroinflammation by suppressing the activity of pro-inflammatory transcription factors like nuclear factor-κB (NF-κB) and c-jun. researchgate.net In a mouse model of amyotrophic lateral sclerosis (ALS), fenofibrate treatment led to the upregulation of neuroprotective and anti-inflammatory genes while down-regulating neuroinflammatory genes, resulting in neuroprotection and increased survival. nih.gov

Table 4: Neuroprotective and Anti-Neuroinflammatory Effects of PPARα Agonists in AD Models

| PPARα Agonist | Animal Model | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|---|

| GW7647 | APP/PS1 mice | Reduced Aβ burden, improved cognitive function, decreased pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). | Activation of GPx4, reduction of oxidative stress. | mdpi.com |

| Fenofibrate | APP-PsenSEN1E9 mice | Decreased Aβ pathology in hippocampus and cortex, reduced anxiety and memory alterations. | Regulation of autophagy. | alliedacademies.org |

| Generic PPARα agonist | In vitro (Aβ-stimulated cells) | Inhibited Aβ-stimulated expression of TNF-α and IL-6. | Not specified. | researchgate.net |

Modulation of Neuronal Excitability and Seizure Activity (e.g., Epilepsy Models)

PPARα has emerged as a potential target for the management of epilepsy. nih.gov Nicotinic acetylcholine (B1216132) receptors (nAChRs) are implicated in seizure mechanisms, and PPARα has been shown to suppress the effects of nicotine (B1678760) by modulating these receptors. biomedpharmajournal.org

Preclinical studies have demonstrated the anti-seizure effects of PPARα agonists. The synthetic agonist WY14643 and the clinically available drug fenofibrate significantly reduced or abolished both the behavioral and electroencephalographic expressions of nicotine-induced seizures in mice. biomedpharmajournal.org This effect was reversible with a PPARα antagonist, confirming the receptor's involvement. biomedpharmajournal.org Patch clamp recordings from frontal cortex neurons revealed that PPARα agonists abolished the nicotine-induced increase in spontaneous inhibitory postsynaptic currents (sIPSCs). biomedpharmajournal.org

In a pentylenetetrazol-induced convulsion model, fenofibrate was also shown to have a protective effect, which may be due to the modulation of presynaptic GABA neurotransmissions. nih.gov Furthermore, a dual PPARα/γ agonist, saroglitazar, was found to be effective against tonic-clonic seizures in a maximal electroshock (MES)-induced epilepsy model in rats. nih.gov The underlying mechanisms are thought to be the inhibition of oxidative stress and neuroinflammation. nih.gov

The potential mechanisms for the anti-epileptic effects of PPARα agonists are multifaceted and may include the modulation of neuronal neurotransmitter gene expression, reduction of neuroinflammation, inhibition of neuronal oxidative stress, and balancing of excitatory and inhibitory neurotransmitters. nih.gov

Table 5: Effects of PPARα Agonists on Seizure Activity

| PPARα Agonist | Epilepsy Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| WY14643 | Nicotine-induced seizures (mice) | Reduced severity of behavioral and EEG seizures. | Modulation of nAChRs; abolished nicotine-induced sIPSC increase in cortical neurons. | biomedpharmajournal.org |

| Fenofibrate | Nicotine-induced seizures (mice) | Reduced severity of behavioral and EEG seizures. | Modulation of nAChRs; abolished nicotine-induced sIPSC increase in cortical neurons. | biomedpharmajournal.org |

| Fenofibrate | Pentylenetetrazol-induced convulsions (animal model) | Prevented convulsions. | Modulation of presynaptic GABA neurotransmissions. | nih.gov |

| Saroglitazar (dual PPARα/γ) | Maximal electroshock (MES)-induced epilepsy (rats) | Attenuated tonic-clonic seizures. | Inhibition of oxidative stress and neuroinflammation. | nih.gov |

Impact on Substance Use Disorders and Addiction-Related Behaviors

The localization of PPARα in brain regions associated with addiction and its ability to modulate dopamine (B1211576) neurotransmission have made it a target of interest for treating substance use disorders. unica.itnih.gov Accumulating evidence suggests that neuroinflammation plays a role in the imbalanced reward and aversion circuits that lead to addictive behaviors. nih.gov

Preclinical evidence strongly suggests that PPARα agonists can reduce both the positive and negative reinforcing properties of substances like ethanol (B145695) and nicotine. unica.it For example, the endogenous PPAR-α agonists oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA) have been shown to block nicotine's ability to stimulate mesolimbic dopamine neurons, thereby blocking its rewarding properties. This effect is mediated through PPAR-α, as it can be inhibited by a PPAR-α antagonist.

Furthermore, PPAR-α agonists like WY14643 have been found to reduce the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA). In the context of alcohol, PPAR-α agonists have been shown to attenuate cue-induced reinstatement of ethanol-seeking behavior. unica.it For nicotine, agonists such as WY14643 and clofibrate (B1669205) were found to reduce its reinforcing properties, while WY14643, fenofibrate, and OlGly reduced its rewarding effects in a conditioned place preference paradigm. unica.it WY14643 also decreased signs of nicotine withdrawal and, along with clofibrate, reduced drug- and cue-induced reinstatement of nicotine-seeking. unica.it

While the preclinical data are robust, human trials have so far been limited and less conclusive. unica.it

Table 6: Preclinical Findings of PPARα Agonists in Addiction Models

| PPARα Agonist(s) | Substance of Abuse | Key Behavioral Effects | Reference |

|---|---|---|---|

| OEA, PEA, WY14643 | Nicotine | Blocked rewarding properties; reduced spontaneous activity of VTA dopamine neurons. | |

| OEA, WY14643 | Ethanol | Attenuated cue-induced reinstatement of ethanol-seeking. | unica.it |

| Methyl-OEA, WY14643, Clofibrate | Nicotine | Reduced reinforcing properties. | unica.it |

| WY14643, Fenofibrate, OlGly | Nicotine | Reduced rewarding effects (CPP). | unica.it |

| WY14643 | Nicotine | Decreased behavioral and somatic signs of withdrawal. | unica.it |

| WY14643, Clofibrate | Nicotine | Reduced drug- and cue-induced reinstatement of nicotine-seeking. | unica.it |

Exploration in Other Organ Systems and Pathologies

Experimental peroxisome proliferator-activated receptor alpha (PPARα) agonists are being investigated for their therapeutic potential across a variety of organ systems and diseases, extending beyond their well-known roles in lipid metabolism. Preclinical studies have explored their utility in ocular diseases, gastrointestinal inflammation, hematologic malignancies, and wound healing.

Ocular Diseases Research (e.g., Diabetic Retinopathy, Neovascularization)

PPARα's role in ocular health is a significant area of preclinical investigation, particularly for conditions like diabetic retinopathy (DR) and neovascularization. Research has shown that retinal PPARα expression is diminished in diabetic models. nih.govmdpi.com The absence of PPARα in diabetic mice leads to more severe retinal capillary damage and loss of pericytes compared to their wild-type counterparts. nih.gov

Pharmacological activation of PPARα has demonstrated therapeutic effects in various ocular degenerative disorders. nih.gov For instance, the PPARα agonist fenofibrate has been shown to suppress corneal neovascularization in rat models of alkali burns by upregulating PPARα mRNA and downregulating inflammatory and angiogenic factors like IL-6, IL-1β, Vegf, and Ang-2. nih.gov In models of oxygen-induced retinopathy (OIR), fenofibrate injection attenuated retinal neovascularization. um.es Similarly, another PPARα agonist, palmitoylethanolamide (PEA), reduced avascular areas in OIR mice by decreasing the expression of TNF-α, ICAM-1, and VEGF. um.es PEA has also been found to reduce retinal neovascularization and fibrotic changes in mouse models of proliferative retinopathy and neovascular age-related macular degeneration. nih.gov

The mechanisms underlying these protective effects are multifaceted. PPARα activation can inhibit inflammation, a key driver of ocular pathologies. Studies suggest that fenofibric acid, the active metabolite of fenofibrate, attenuates retinal inflammation by activating PPARα and subsequently inhibiting the NF-κB signaling pathway, which in turn helps to control ocular neovascularization. arvojournals.org Furthermore, PPARα activation has been linked to the suppression of cell death and the reduction of oxidative stress in the eye under diabetic or ischemic conditions. um.es

| Compound Name | Preclinical Model | Key Findings |

| Fenofibrate | Type 1 diabetic animal model, Ischemia-induced retinal neovascularization | Demonstrated beneficial effects on diabetic retinopathy and retinal neovascularization. arvojournals.org |

| Fenofibric Acid (Feno-FA) | Laser-induced choroidal neovascularization (CNV) | Reduced retinal vascular leakage and inflammation through a PPARα-dependent mechanism. arvojournals.org |

| Palmitoylethanolamide (PEA) | Oxygen-induced retinopathy (OIR) mice, Proliferative retinopathy and neovascular AMD mouse models | Reduced avascular areas, decreased expression of TNF-α, ICAM-1, and VEGF. um.es Reduced retinal neovascularization and fibrotic changes. nih.gov |

| Pemafibrate | Rodent models of DR and other ischemic retinopathies | Showed neuroprotective, anti-inflammatory, antioxidative stress, and anti-neovascularization effects. mdpi.com |

Gastrointestinal Tract Inflammation and Metabolism

The expression of PPARα in the small and large intestine suggests its involvement in gut homeostasis. nih.gov In the context of inflammatory bowel disease (IBD), transcriptomic and proteomic analyses of human colon biopsy specimens have revealed a downregulation of PPAR signaling pathways. frontiersin.org Specifically, PPARα mRNA and protein levels are decreased in the mucosa of patients with ulcerative colitis (UC). nih.gov

Preclinical studies using animal models of IBD have highlighted the protective role of PPARα agonists. In a mouse model of IBD, the PPARα agonist Wy-14643 (also known as pirinixic acid) significantly mitigated inflammatory parameters, including the production of pro-inflammatory cytokines such as IFN-γ, IL-1β, IL-6, and TNF-α, which contribute to colon damage. nih.gov Similarly, the PPARα agonist fenofibrate has been shown to improve colitis in an IL-10 knockout mouse model by reducing the production of IL-17 and IFN-γ by Th1 and Th17 cells. mdpi.com Another endogenous PPARα agonist, palmitoylethanolamide, has demonstrated anti-inflammatory effects in preclinical animal studies. frontiersin.org

The mechanisms by which PPARα activation ameliorates gastrointestinal inflammation are thought to involve the regulation of inflammatory pathways and the maintenance of the intestinal epithelial barrier. frontiersin.orgfrontiersin.org PPARα can inhibit the production of inflammatory mediators and cooperate with other nuclear receptors, like the glucocorticoid receptor, to enhance the suppression of cytokine gene expression. frontiersin.org Furthermore, PPARα is implicated in regulating the integrity of the intestinal epithelial barrier, in part by modulating apoptosis and the expression of antimicrobial peptides. nih.govfrontiersin.org

| Compound Name | Preclinical Model | Key Findings |

| Wy-14643 (Pirinixic acid) | IBD mouse model | Significantly reduced inflammatory parameters, including decreased production of IFN-γ, IL-1β, IL-6, and TNF-α. nih.gov |

| Fenofibrate | IL-10-/- knockout mice (model of IBD) | Improved colitis by reducing IL-17 and IFN-γ production by Th1 and Th17 cells. mdpi.com |

| Palmitoylethanolamide (PEA) | Preclinical animal studies | Exhibited anti-inflammatory effects. frontiersin.org |

| Bezafibrate | Preclinical animal studies | Demonstrated anti-inflammatory effects. frontiersin.org |

Potential Roles in Hematologic Malignancies (e.g., Tumor Growth Suppression)

The role of PPARα in cancer is complex, with evidence suggesting it can act as an anti-tumor factor by regulating processes like angiogenesis and inflammation. mdpi.com In the context of hematologic malignancies, PPARα agonists have shown potential for tumor growth suppression. mdpi.com

Preclinical studies have demonstrated that the PPARα agonist fenofibrate can suppress tumor growth through both direct and indirect inhibition of angiogenesis. nih.gov The dual PPARα/γ agonist pioglitazone (B448) has been shown to inhibit carcinogenesis, tumor progression, and the proliferative capacity of metastasis-initiating stem cells. frontiersin.org Its mechanisms of action include attenuating the Wnt/β-Catenin signaling pathway and reducing non-canonical NF-κB activity. frontiersin.org

More recent research in acute myeloid leukemia (AML) has explored the combination of PPAR agonists with other agents. Chiglitazar (B606645), a PPAR pan-agonist, has demonstrated antitumor activity against leukemic stem cells (LSCs) by targeting the HIF1α pathway. aacrjournals.org Furthermore, a combination of chiglitazar and a histone deacetylase (HDAC) inhibitor was found to effectively induce a form of cell death called ferroptosis in LSC-like cells by disrupting the HDAC3–SLC7A11–GSH–GPX4 pathway, suggesting a novel therapeutic strategy for AML. aacrjournals.org

| Compound Name | Cancer Model | Key Findings |

| Fenofibrate | General tumor models | Suppressed tumor growth through direct and indirect inhibition of angiogenesis. nih.gov |

| Pioglitazone | General cancer models | Inhibited carcinogenesis, tumor progression, and proliferative capacity of metastasis-initiating stem cells. frontiersin.org |

| Chiglitazar | Acute Myeloid Leukemia (AML) | Showed antitumor activity against leukemic stem cells (LSCs) by blocking the HIF1α pathway. aacrjournals.org In combination with an HDAC inhibitor, induced ferroptosis in LSC-like cells. aacrjournals.org |

Wound Healing and Tissue Repair Mechanisms

PPARα plays a role in the intricate process of wound healing, particularly during the initial inflammatory phase. nih.govsmw.ch Following skin injury, PPARα expression is transiently upregulated in keratinocytes at the wound edges, which correlates with the early inflammatory stage of healing. smw.chnih.gov This upregulation may be part of a negative feedback loop to control early inflammation, possibly through the inhibition of NF-κB activity. nih.gov

The activation of PPARα has been shown to be beneficial in modulating the inflammatory response during tissue repair. oup.com PPARα agonists exert potent anti-inflammatory properties in various animal models of tissue injury. nih.gov For example, the pan-PPAR agonist IVA337, which has activity at PPARα, γ, and δ, demonstrated anti-inflammatory effects in a preclinical model of skin fibrosis. scienceopen.com While it compromised macrophage recruitment, it did not impede timely wound closure. scienceopen.com

The mechanism of PPARα in wound healing involves the modulation of inflammatory cells and their mediators. PPARα activation can inhibit the production of pro-inflammatory cytokines from Th1 cells and increase the release of anti-inflammatory cytokines from Th2 cells. nih.gov By controlling the initial inflammatory response, PPARα activation helps to create a conducive environment for the subsequent phases of wound healing, such as re-epithelialization and tissue remodeling. smw.ch

| Compound Name | Preclinical Model | Key Findings |

| Fenofibrate | Rabbit E. coli endotoxin-induced shock | Protected the endothelia. nih.gov |

| IVA337 (pan-PPAR agonist) | Wound healing model | Exhibited anti-inflammatory effects and did not prevent timely wound closure despite compromised macrophage recruitment. scienceopen.com |

| Gemfibrozil | Not specified in wound healing context, but noted for stroke reduction in humans with coronary heart disease. | Reduced stroke incidence in a clinical study, suggesting vascular protective effects that could be relevant to tissue repair. nih.gov |

Structure Activity Relationship Sar and Rational Design Strategies for Novel Pparα Agonists

Computational Approaches in Lead Discovery and Optimization

Computational methods have become indispensable in modern drug discovery, offering a time- and cost-effective means to identify and refine potential drug candidates. These techniques utilize computer simulations and molecular modeling to predict the interactions between chemical compounds and their biological targets.

Virtual Screening and Molecular Docking Methodologies

Virtual screening is a key computational strategy for identifying promising drug candidates from large chemical libraries. This process involves the use of molecular docking algorithms to predict how well a compound fits into the binding site of a target protein and to estimate the strength of their interaction. medpharmres.com

In the context of PPARα, structure-based virtual screening has been successfully employed to identify potential agonists from various sources, including natural compounds. For instance, a study screening 142 bioactive compounds from 29 medicinal plants identified 34 compounds with strong binding affinities to PPARα. medpharmres.com The top-ranking compounds, such as formononetin, diosmetin, luteolin, steviol, and tuberocrooline, demonstrated potential agonistic activities by forming hydrogen bonds and hydrophobic interactions with key residues in the PPARα binding site, including Ser280, Tyr314, His440, and Tyr464. medpharmres.com

Molecular docking simulations are central to these screening efforts. By using software like AutoDock Vina, researchers can investigate the binding interactions and affinities of ligands with the PPARα receptor. medpharmres.com The three-dimensional crystal structure of the PPARα ligand-binding domain (LBD), often retrieved from the Protein Data Bank (PDB), serves as the foundation for these simulations. medpharmres.com For example, the crystal structure of PPARα complexed with a full agonist (PDB ID: 5HYK) has been utilized for such screening purposes. medpharmres.com

The insights gained from molecular docking not only help in identifying new potential agonists but also provide a structural basis for understanding their mechanism of action, which is crucial for the rational design of more effective anti-dyslipidemia agents. medpharmres.com

Molecular Dynamics (MD) Simulations and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic perspective on the interactions between ligands and proteins, capturing the flexibility of the receptor and the ligand over time. nih.govscilit.comfrontiersin.org This computational technique is crucial for understanding the intricate details of ligand binding and the conformational changes that lead to receptor activation. nih.gov

MD simulations have been applied to study PPARα in its apo (unbound), agonist-bound, and antagonist-bound states, revealing important insights into its modulatory mechanisms. nih.gov These simulations can identify key residues involved in polar interactions and conformational variations. nih.gov For example, analysis of hydrogen bond stability during simulations can pinpoint crucial interactions between a ligand and the PPARα LBD. nih.gov Studies have shown that the number and stability of hydrogen bonds can differ significantly between agonist and antagonist binding. nih.gov

Furthermore, network analysis of the simulation trajectories can identify key residues that are critical for intramolecular signal transduction upon ligand binding. nih.gov By comparing the signal flow between the apo, agonist-bound, and antagonist-bound forms of PPARα, researchers can gain a deeper understanding of how different ligands modulate receptor function. nih.gov This information is invaluable for medicinal chemists in the design of more effective and specific PPARα modulators. nih.gov

MD simulations have also been used to assess the stability of newly designed compounds within the PPARα binding site, helping to validate the findings from molecular docking and to prioritize candidates for synthesis and experimental testing. nih.govplos.org

Core Hopping and Scaffold Optimization Techniques

Core hopping is a computational strategy used in drug design to identify novel chemical scaffolds that can replace a core part of a known active molecule while maintaining or improving its biological activity. nih.govplos.orgnih.gov This technique is particularly useful for generating new lead compounds with improved properties, such as enhanced binding affinity or better pharmacokinetic profiles. plos.org

The process typically involves several steps:

Defining attachment points on the original scaffold. nih.govplos.org

Preparing the receptor structure for docking. nih.gov

Searching fragment databases for new cores that can be attached to the scaffold. nih.govnih.govplos.org

Aligning and docking the newly constructed molecules into the receptor's binding site. nih.govnih.govplos.org

This approach has been successfully applied to design novel PPAR agonists. For instance, by using the known PPARγ agonist rosiglitazone (B1679542) as a template, researchers have employed core hopping to generate a library of new compounds. nih.gov These compounds were then docked into the active sites of PPARα, PPARγ, and PPARδ to screen for pan-agonists. nih.gov Molecular dynamics simulations of the most promising candidates demonstrated stable binding to the PPAR receptors, suggesting their potential as novel antidiabetic drug candidates. nih.gov

Similarly, the dual PPARα/γ agonist GW409544 has been used as a starting point for core hopping to discover new dual agonists with potentially more favorable binding conformations. plos.org This strategy highlights the power of combining computational techniques like core hopping and molecular docking to rationally design new ligands with desired activities. plos.org

Structural Biology of PPARα-Ligand Complexes

The determination of the three-dimensional structures of PPARα in complex with various ligands has been fundamental to understanding the molecular basis of ligand recognition and receptor activation. This knowledge is critical for the rational design of new and improved PPARα agonists.

X-ray Crystallography of PPARα Ligand-Binding Domain (LBD) Complexes

X-ray crystallography has been instrumental in revealing the high-resolution structures of the PPARα ligand-binding domain (LBD) in complex with a wide range of ligands, including endogenous fatty acids, clinically used fibrates, and other synthetic agonists. nih.gov These structures have provided detailed insights into how different ligands bind to the receptor and how these interactions lead to its activation. nih.govnih.gov

The PPARα LBD is composed of a helical sandwich and a four-stranded β-sheet, creating a large ligand-binding pocket of approximately 1,400 ų. nih.gov This pocket is predominantly hydrophobic, which explains its ability to accommodate a variety of lipophilic acids. nih.gov The binding of an agonist to this pocket stabilizes the C-terminal AF-2 helix in an active conformation, which is crucial for the recruitment of coactivators and subsequent gene transcription. nih.gov

Key amino acid residues within the binding pocket form specific interactions with the ligands. For example, the acidic head group of many agonists forms hydrogen bonds with Tyr-314 on helix 5 and Tyr-464 on the AF-2 helix. nih.gov The crystal structures have also revealed that the PPARα binding pocket is more lipophilic and less solvent-exposed compared to that of PPARγ, which may explain differences in their ligand preferences. nih.gov

A significant challenge in the structural biology of PPARα has been the difficulty in crystallizing its apo form. jst.go.jp To overcome this, a "ligand-exchange soaking method" has been developed, where the recombinant PPARα LBD is crystallized with intrinsic fatty acids from the expression host, which are then replaced by higher-affinity ligands by soaking the crystals in a ligand-containing solution. jst.go.jp This technique has enabled the determination of several novel PPARα LBD-ligand complex structures. jst.go.jp

The wealth of structural information from X-ray crystallography has provided a detailed map of the PPARα ligand-binding pocket, guiding the design of new agonists with improved potency and selectivity. nih.gov

Thermodynamic Analysis of Ligand Binding

Thermodynamic analysis, particularly through techniques like Isothermal Titration Calorimetry (ITC), provides quantitative data on the binding affinity and the thermodynamic forces driving the interaction between a ligand and its target protein. mdpi.com This information is complementary to the structural data obtained from X-ray crystallography and is crucial for a comprehensive understanding of ligand binding.

ITC measurements can directly determine the dissociation constant (Kd), which is a measure of binding affinity, as well as the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. mdpi.com These parameters offer insights into the nature of the binding forces. For instance, a favorable enthalpy change is often associated with specific interactions like hydrogen bonds and van der Waals forces, while a favorable entropy change can be driven by the release of water molecules from the binding site (the hydrophobic effect). mdpi.com

Studies on the binding of the selective PPARα modulator (SPPARMα) pemafibrate (B1668597) to PPARα have utilized ITC to demonstrate its higher affinity for PPARα compared to PPARγ. mdpi.com The thermodynamic parameters revealed that the binding of pemafibrate to PPARα is driven by both favorable enthalpy and entropy changes. mdpi.com Comparing these values with those for other ligands, such as fenofibric acid, can help to elucidate the molecular basis for the observed selectivity. mdpi.com

Furthermore, thermostability assays, which measure the change in the melting temperature (Tm) of the protein upon ligand binding, can also provide an indication of binding affinity and stabilization of the receptor. nih.govresearchgate.net An increase in the Tm value upon ligand binding suggests that the ligand stabilizes the protein structure. researchgate.net This technique has been used to show that endogenous fatty acids like stearic and palmitic acids can stabilize the PPARα LBD, supporting their role as physiological ligands. nih.gov

Integrating thermodynamic data with structural and computational analyses provides a more complete picture of ligand-receptor interactions, facilitating the rational design of new PPARα agonists with optimized binding properties.

First-Principle Calculations for Binding Affinity Prediction

The rational design of novel PPARα agonists with desired potency and selectivity is significantly aided by computational methods that can accurately predict the binding affinity between a ligand and the receptor. While true first-principle quantum mechanics calculations for entire protein-ligand complexes remain computationally intensive, several robust computational strategies are employed to estimate binding affinities and elucidate the energetic contributions of various interactions. These methods provide critical insights into the molecular recognition process, guiding the optimization of lead compounds.

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the protein-ligand interactions. nih.gov By simulating the movement of atoms in the complex over time, MD simulations can capture the conformational changes in both the ligand and the receptor upon binding. nih.gov This allows for a more accurate representation of the binding process and can reveal the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov Trajectories from MD simulations can be post-processed using MM/PBSA or MM/GBSA to calculate binding free energies with greater accuracy than from static docked poses alone.

These computational studies have been instrumental in identifying key amino acid residues within the PPARα ligand-binding domain (LBD) that are crucial for agonist binding. For instance, MD simulations have highlighted the importance of hydrogen bond formation with residues such as Gln277, Thr279, Tyr464, and Lys358 for selective PPARα agonistic activity. researchgate.net Furthermore, per-residue energy decomposition analyses can pinpoint the specific amino acids that contribute most significantly to the binding energy, often revealing that van der Waals interactions play a substantial role in the selective binding of agonists to PPARα. researchgate.net

While classical force fields are predominantly used in these simulations, there is a growing interest in incorporating quantum mechanics (QM) to achieve higher accuracy, particularly for the ligand and the immediate binding site residues. nih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) methods, where the ligand and key interacting residues are treated with quantum mechanics and the rest of the protein with molecular mechanics, can provide a more precise description of electronic effects like polarization, which are not explicitly handled in classical force fields. nih.gov More advanced techniques, such as modifying the MM-PBSA approach to incorporate gas-phase energies from first-principles calculations like density functional theory (DFT), are also being explored to enhance the predictive power of binding affinity calculations. researchgate.net

Interactive Table: Key Residues in PPARα Agonist Binding Identified by Computational Methods.

| Residue | Interaction Type | Computational Method | Reference |

|---|---|---|---|

| Leu254 | Hydrophobic | Molecular Docking | researchgate.net |

| Gln277 | Hydrogen Bond | Molecular Dynamics | researchgate.net |

| Thr279 | Hydrogen Bond | Molecular Dynamics | researchgate.net |

| Met325 | Hydrophobic | Molecular Dynamics | researchgate.net |

| Val332 | Hydrophobic | Molecular Docking | researchgate.net |

| Ala333 | Hydrophobic | Molecular Dynamics | researchgate.net |

| Lys358 | Hydrogen Bond | Molecular Dynamics | researchgate.net |

Identification of Subtype Selectivity Determinants

Comparative analysis of the crystal structures of the LBDs of the three human PPARs has been pivotal in identifying these selectivity determinants. nih.gov The PPARα LBP is generally characterized as being more lipophilic and less solvent-exposed compared to the LBPs of PPARγ and PPARδ. nih.gov This more hydrophobic nature of the PPARα pocket may contribute to its preference for more lipophilic, saturated fatty acids. nih.gov

A critical factor in subtype selectivity is the identity of specific amino acid residues that line the LBP and interact with the ligand. One of the most significant differences between PPARα and PPARγ lies in a single amino acid residue. In PPARα, this position is occupied by a tyrosine (Tyr-314), whereas in PPARγ, it is a histidine (His-323). nih.gov This single amino acid substitution has been shown to be a major determinant of selectivity for both thiazolidinedione and non-thiazolidinedione classes of ligands. nih.gov Site-directed mutagenesis studies, where Tyr-314 in PPARα was mutated to a histidine, resulted in a significant shift in ligand potency, confirming the crucial role of this residue in conferring subtype selectivity. nih.gov

Chemical Modifiers for PPARα Specificity

Building on the understanding of the structural determinants of subtype selectivity, medicinal chemists employ various strategies involving specific chemical modifications to design novel PPARα agonists with high specificity. These modifications are aimed at exploiting the unique features of the PPARα LBP while minimizing interactions with the binding pockets of PPARγ and PPARδ.

One effective strategy is the introduction of bulky substituents on the ligand scaffold that can be accommodated by the more spacious regions of the PPARα LBP but cause steric clashes in the narrower pockets of the other subtypes. For example, research into phenylpropanoic acid derivatives has shown that the steric bulk of substituents on a distal benzene (B151609) ring significantly influences PPAR activity. nih.gov The introduction of a bulky 4-adamantylphenyl group as a hydrophobic tail has been explored in the development of PPAR agonists. nih.gov A more specific example is the development of APHM-19, a potent and selective human PPARα agonist, which features a bulky 4-fluorophenoxy group in its hydrophobic tail. nih.gov This modification was rationally designed to enhance interactions with a hydrophobic pocket within the human PPARα LBD. nih.gov

The nature of the linker or "tether" region connecting the headgroup to the hydrophobic tail of the agonist can also be modified to influence subtype selectivity. Studies on certain classes of compounds have indicated that a flexible tether has a tendency to decrease PPARα activation while potentially increasing PPARδ activity. nih.gov By creating a more rigid or hybrid-type tether, such as one incorporating a –CO–NH–CH2– moiety, it has been possible to increase activity at both PPARα and PPARδ. nih.gov

Furthermore, subtle modifications to the core structure of a ligand can dramatically alter its selectivity profile. For instance, the difference between the potent PPARγ agonist farglitazar (B1672056) and the dual PPARα/γ agonist GW409544 is the removal of just three atoms. nih.gov This seemingly minor modification allows GW409544 to shift within the PPARα pocket, avoiding a steric clash with Phe-273 that prevents farglitazar from binding effectively. nih.gov

Interactive Table: Effect of Chemical Modifications on PPARα Activity and Selectivity.

| Compound Series | Chemical Modification | Effect on PPARα | Reference |

|---|---|---|---|

| Phenylpropanoic acids | Introduction of bulky 4-adamantylphenyl group | Increased PPARα activity (part of a pan-agonist) | nih.gov |

| Phenylpropanoic acids | Introduction of bulky 4-fluorophenoxy group (APHM-19) | Potent and selective PPARα agonism | nih.gov |

| KCL derivatives | Modification of flexible tether to a hybrid –CO–NH–CH2– tether | Increased PPARα and PPARδ activity | nih.gov |

Influence of Headgroup Chemistry on Selectivity

The acidic headgroup is a hallmark feature of most PPAR agonists and is essential for their activity. This moiety typically forms a network of hydrogen bonds with a conserved set of polar amino acid residues at one end of the LBP, including those in the activation function-2 (AF-2) helix. This interaction is critical for stabilizing the active conformation of the receptor, leading to the recruitment of coactivators and subsequent gene transcription.

While the presence of an acidic headgroup is a common requirement for all three PPAR subtypes, its specific chemistry and the way it is presented to the binding pocket can influence subtype selectivity. The most common headgroup in PPARα agonists is a carboxylic acid. This group is capable of forming strong hydrogen bonds with key residues in the PPARα LBP, such as Tyr-314, Ser-280, and Tyr-464. nih.gov

In contrast, the thiazolidinedione (TZD) headgroup is characteristic of many potent and selective PPARγ agonists, such as rosiglitazone and pioglitazone (B448). nih.gov The TZD ring system presents its acidic proton in a different geometric arrangement compared to a simple carboxylic acid, and it engages in a specific hydrogen bond network with residues like His-323 in the PPARγ LBP. nih.gov The substitution of this histidine with a tyrosine in PPARα (Tyr-314) disrupts this optimal interaction, contributing to the poor activity of TZDs at the PPARα subtype. nih.gov

The development of novel biaryl aniline (B41778) PPARα agonists has highlighted the importance of the headgroup in achieving subtype selectivity. In this series, the incorporation of a unique benzoic acid headgroup was postulated to be a key factor in conferring selectivity for PPARα over the other isoforms. This suggests that even within the class of carboxylic acid headgroups, the way it is attached to the main scaffold and its electronic environment can fine-tune the interactions within the binding pocket to favor one subtype over another.

Interactive Table: Common Headgroups in PPAR Agonists and Their Subtype Selectivity.

| Headgroup | Primary Subtype Selectivity | Key Interacting Residues in Respective Subtype |

|---|---|---|

| Carboxylic Acid | PPARα | Tyr-314, Ser-280, Tyr-464 (in PPARα) |

| Thiazolidinedione (TZD) | PPARγ | His-323, Tyr-473 (in PPARγ) |

Advanced Research Methodologies and Experimental Models in Pparα Agonist Studies

In Vitro Systems for Mechanistic Elucidation

In vitro systems are fundamental for dissecting the direct cellular and molecular effects of PPARα agonists. These controlled environments allow for detailed mechanistic studies that are often not feasible in more complex in vivo models.